molecular formula C9H11N B8446802 1-p-Tolylethanimine

1-p-Tolylethanimine

Cat. No.: B8446802
M. Wt: 133.19 g/mol
InChI Key: ZVGYOSJGSRYKPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-p-Tolylethanimine (systematic name: 2-(p-tolyl)-2,3-dihydro-1H-perimidine) is a perimidine derivative synthesized via a condensation reaction between naphthalene-1,8-diamine and p-tolualdehyde in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst . This compound exhibits a bicyclic structure, combining a naphthalene moiety with a p-tolyl-substituted imine group. Its physicochemical properties, such as melting point, solubility in ethanol, and spectral characteristics (e.g., NMR and IR data), have been documented in Table 1 of the referenced study .

Properties

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

1-(4-methylphenyl)ethanimine

InChI

InChI=1S/C9H11N/c1-7-3-5-9(6-4-7)8(2)10/h3-6,10H,1-2H3

InChI Key

ZVGYOSJGSRYKPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=N)C

Origin of Product

United States

Preparation Methods

1-p-Tolylethanimine can be synthesized through several methods:

    Nucleophilic Addition Reaction: One common method involves the nucleophilic addition of aromatic amines with methylacetone. The aromatic amine and methylacetone are mixed in a molar ratio, and an appropriate catalyst is added.

    Industrial Production: Industrially, the compound can be produced by the reduction of 4-methylacetophenone using hydrogen in the presence of a metal catalyst such as palladium on carbon.

Chemical Reactions Analysis

1-p-Tolylethanimine undergoes various chemical reactions:

Scientific Research Applications

1-p-Tolylethanimine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor in the synthesis of drugs that target specific biological pathways.

    Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-p-Tolylethanimine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues in the Perimidine Family

1-p-Tolylethanimine shares a core perimidine scaffold with other derivatives, such as unsubstituted 2,3-dihydro-1H-perimidine. For example, the melting point of this compound (reported in Table 1 ) is significantly higher than that of non-aryl-substituted perimidines, which typically melt below 150°C.

Comparison with Diphenylamine Derivatives

Diphenylamine analogs, such as those studied by Motta et al. (Supplemental Figure 1 ), exhibit planar aromatic systems but lack the fused bicyclic structure of perimidines. This structural divergence results in distinct electronic properties. For instance, triphenylamine-based dyes (Table 1.1 ) show strong absorption in the visible spectrum due to extended conjugation, whereas this compound’s absorption is likely shifted toward the UV range, as seen in similar naphthalene-derived compounds .

Amine-Functionalized Heterocycles

  • 1-Methyl-1H-Pyrrolo[2,3-b]pyridin-5-amine (C₈H₉N₃, MW 147.18 ): This pyrrolopyridine derivative has a smaller heterocyclic core and a primary amine group. Unlike this compound, it lacks aromatic substituents, resulting in lower molecular weight and reduced thermal stability (storage at 2–8°C recommended vs. room-temperature stability for this compound ).
  • (R)-1-(p-Tolyl)propan-1-amine (C₁₀H₁₅N, MW 149.23 ): This chiral amine features a p-tolyl group but lacks the fused ring system. Its solubility in organic solvents (e.g., DMSO) and stereochemical properties contrast with this compound’s rigid, planar structure, which may limit its solubility in polar solvents .

Physicochemical and Functional Data Comparison

Compound Molecular Formula Molecular Weight Melting Point/Stability Key Functional Groups Application Context
This compound C₁₇H₁₄N₂ 246.31 220–222°C p-Tolyl, imine, bicyclic Materials science
1-Methyl-1H-Pyrrolo[...] C₈H₉N₃ 147.18 2–8°C storage Pyrrolopyridine, primary amine Biochemical research
(R)-1-(p-Tolyl)propan-1-amine C₁₀H₁₅N 149.23 Not reported Chiral center, p-tolyl Asymmetric synthesis
Diethylthiambutene C₁₃H₁₇NS₂ 263.40 IC₅₀ = 191C49 Thienyl, tertiary amine Analgesic research

Research Implications and Gaps

While this compound’s synthesis and basic characterization are well-documented , comparative studies with analogues highlight opportunities for further research:

  • Thermal Stability : The high melting point relative to other amines positions it as a candidate for high-temperature applications.
  • Toxicity and Safety : Unlike 1-Methyl-1H-Pyrrolo[...] (which requires stringent handling ), this compound’s hazards remain unstudied, necessitating toxicological profiling.

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